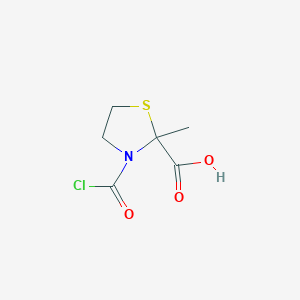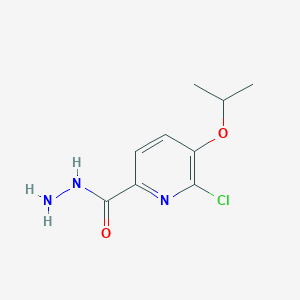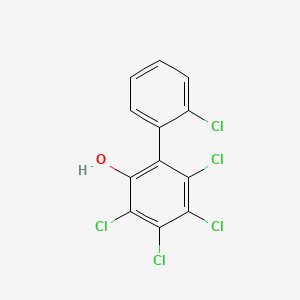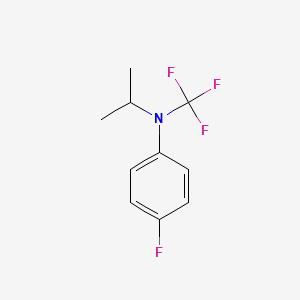
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- typically involves the reaction of thiosemicarbazide with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorocarbonyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives .
Aplicaciones Científicas De Investigación
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-carboxylic acid: A proline analog used in the synthesis of β-lactam antibiotics.
2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid: A compound with similar structural features but different biological activities
Uniqueness
2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- is unique due to its chlorocarbonyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
58570-41-5 |
|---|---|
Fórmula molecular |
C6H8ClNO3S |
Peso molecular |
209.65 g/mol |
Nombre IUPAC |
3-carbonochloridoyl-2-methyl-1,3-thiazolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3S/c1-6(4(9)10)8(5(7)11)2-3-12-6/h2-3H2,1H3,(H,9,10) |
Clave InChI |
UHVPLLCZKWZXAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(CCS1)C(=O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)







![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)




